

Spectroscopic Data of (Z,Z)-1,5-Cyclooctadiene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,5-Cyclooctadiene

CAS No.: 17612-50-9

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Introduction

(Z,Z)-1,5-Cyclooctadiene (COD) is a cyclic diene that serves as a cornerstone in organometallic chemistry and organic synthesis, primarily as a ligand for transition metals and a starting material for various chemical transformations. Its unique tub-like conformation and the reactivity of its double bonds are of significant interest to researchers. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for elucidating its role in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of (Z,Z)-1,5-cyclooctadiene, offering insights into the structural features that govern its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For (Z,Z)-1,5-cyclooctadiene, both ^1H and ^{13}C NMR provide distinct signatures that are directly correlated to its molecular symmetry and the chemical environment of its nuclei. Due to its C_2

symmetry, the molecule presents a simpler NMR spectrum than would be expected for an eight-membered ring with two double bonds.

^1H NMR Spectroscopy

The ^1H NMR spectrum of (Z,Z)-**1,5-cyclooctadiene** is characterized by two main resonances corresponding to the olefinic (=C-H) and the allylic (-CH₂-) protons.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** For a standard ^1H NMR experiment, dissolve approximately 5-10 mg of (Z,Z)-**1,5-cyclooctadiene** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[2]
- **Instrumentation:** Acquire the spectrum on a Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.[3]
- **Acquisition Parameters:**
 - Set the spectral width to cover the expected chemical shift range for organic molecules (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - A relaxation delay of 1-5 seconds is generally sufficient.
- **Processing:** Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

Data Presentation: ^1H NMR of (Z,Z)-**1,5-Cyclooctadiene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.6	Multiplet	4H	Olefinic protons (=C-H)
~2.4	Multiplet	8H	Allylic protons (-CH ₂ -)

Interpretation and Causality:

The olefinic protons resonate downfield (around 5.6 ppm) due to the deshielding effect of the π -electron cloud of the double bond. The allylic protons appear upfield (around 2.4 ppm) relative to the olefinic protons. The multiplicity of both signals is complex due to coupling between the olefinic and allylic protons. The integration ratio of 1:2 (4H:8H) confirms the presence of four olefinic and eight allylic protons. The symmetry of the (Z,Z)-isomer results in the chemical equivalence of the four olefinic protons and the eight allylic protons, leading to only two distinct sets of signals in the ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of (Z,Z)-**1,5-cyclooctadiene** is even simpler, showing only two signals, which is a direct consequence of the molecule's symmetry.

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** A higher concentration of the sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve approximately 20-50 mg of (Z,Z)-**1,5-cyclooctadiene** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).^[1]
- **Instrumentation:** The spectrum can be acquired on the same FT-NMR spectrometer used for ¹H NMR, by tuning the probe to the ¹³C frequency.
- **Acquisition Parameters:**
 - A wider spectral width is needed (typically 0-220 ppm).
 - Proton decoupling is commonly used to simplify the spectrum to singlets and improve signal-to-noise.

- A longer acquisition time and a larger number of scans are typically necessary due to the low natural abundance of the ^{13}C isotope.
- Processing: Similar to ^1H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Data Presentation: ^{13}C NMR of (Z,Z)-1,5-Cyclooctadiene

Chemical Shift (δ) ppm	Assignment
~129	Olefinic carbons (=C-H)
~29	Allylic carbons (-CH ₂ -)

Interpretation and Causality:

The two signals in the ^{13}C NMR spectrum correspond to the two types of carbon atoms in the molecule. The olefinic carbons appear significantly downfield (~129 ppm) due to their sp^2 hybridization and involvement in the double bond. The sp^3 hybridized allylic carbons resonate upfield (~29 ppm). The presence of only two peaks is a strong confirmation of the C_2 symmetry of the (Z,Z)-isomer, where all four olefinic carbons are chemically equivalent, and all four allylic carbons are also chemically equivalent.

Caption: ^1H and ^{13}C NMR assignments for (Z,Z)-1,5-cyclooctadiene.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of (Z,Z)-1,5-cyclooctadiene displays characteristic absorption bands corresponding to the different types of bonds and their vibrational motions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquids as it requires minimal sample preparation.^{[4][5]}

- Sample Preparation: Place a single drop of neat (Z,Z)-1,5-cyclooctadiene directly onto the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
 - Typically, 16-32 scans are co-added to obtain a good quality spectrum.
- Processing: The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.

Data Presentation: IR Spectroscopy of (Z,Z)-1,5-Cyclooctadiene

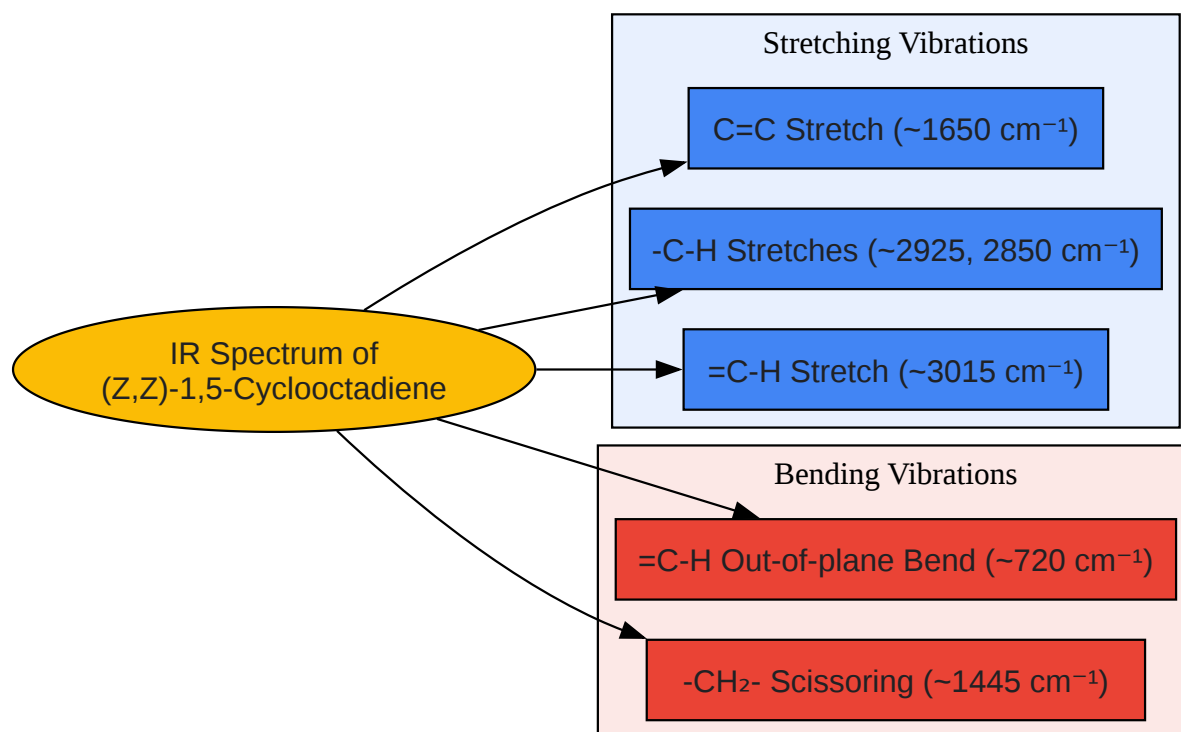
Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3015	Medium	=C-H stretch
~2925	Strong	-C-H (asymmetric) stretch
~2850	Strong	-C-H (symmetric) stretch
~1650	Medium	C=C stretch
~1445	Medium	-CH ₂ - scissoring
~720	Strong	=C-H out-of-plane bend (cis)

Interpretation and Causality:

The IR spectrum provides a fingerprint of the functional groups present in (Z,Z)-1,5-cyclooctadiene.

- =C-H Stretch: The absorption at ~3015 cm⁻¹ is characteristic of the C-H stretching vibration where the hydrogen is attached to an sp² hybridized carbon of the double bond.

- **-C-H Stretches:** The strong bands at $\sim 2925\text{ cm}^{-1}$ and $\sim 2850\text{ cm}^{-1}$ are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the allylic methylene (-CH₂-) groups.
- **C=C Stretch:** The band around 1650 cm^{-1} is attributed to the stretching vibration of the carbon-carbon double bond. Its intensity is medium because, in the symmetric (Z,Z)-isomer, the change in dipole moment during this vibration is not as large as in a less symmetric alkene.
- **-CH₂- Scissoring:** The absorption at $\sim 1445\text{ cm}^{-1}$ corresponds to the in-plane bending (scissoring) motion of the methylene groups.
- **=C-H Out-of-plane Bend:** The strong absorption around 720 cm^{-1} is a highly characteristic band for cis-disubstituted double bonds and arises from the out-of-plane bending of the olefinic C-H bonds.



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Caption: Key vibrational modes of (Z,Z)-**1,5-cyclooctadiene** in IR spectroscopy.

Conclusion

The NMR and IR spectra of (Z,Z)-**1,5-cyclooctadiene** are highly informative and reflect the molecule's inherent symmetry and structural features. The simplicity of the NMR spectra, with only two signals in both ^1H and ^{13}C NMR, is a direct consequence of its C_2 symmetry. The IR spectrum provides a clear fingerprint of the olefinic and allylic C-H bonds, as well as the characteristic C=C double bond. A comprehensive understanding of these spectroscopic data is essential for any researcher working with this versatile and important molecule, enabling confident structural verification and purity assessment.

References

- NMR Guidelines for ACS Journals. (n.d.). Retrieved from [\[Link\]](#)
- Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [\[Link\]](#)
- How To Prepare And Run An NMR Sample. (2025, July 24). Aijiren. Retrieved from [\[Link\]](#)
- NMR Sample Preparation. (n.d.). Western University. Retrieved from [\[Link\]](#)
- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2008).
- NMR Sample Preparation. (n.d.). Retrieved from [\[Link\]](#)
- Experimental Procedure and Analysis. (2020, July 1). Chemistry LibreTexts. Retrieved from [\[Link\]](#)
- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [\[Link\]](#)
- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [\[Link\]](#)
- Ramana, M. M. V., et al. (2013). A short synthesis of **1,5-cyclooctadiene**. *Journal of Chemical and Pharmaceutical Research*, 5(4), 138-142.

- Pörschke, K. R., et al. (2017). 1,5-Cyclooctadienyl alcohols and ketones generate a new class of COD Pt complexes. Dalton Transactions, 46(34), 11339-11347.
- NMR Sample Preparation. (n.d.). Retrieved from [[Link](#)]
- **1,5-Cyclooctadiene**. (n.d.). NIST WebBook. Retrieved from [[Link](#)]
- cis-,cis-**1,5-CYCLOOCTADIENE**. (n.d.). SpectraBase. Retrieved from [[Link](#)]
- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [[Link](#)]
- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. Retrieved from [[Link](#)]

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Sources

- [1. How To Prepare And Run An NMR Sample - Blogs - News \[alwsci.com\]](#)
- [2. publish.uwo.ca \[publish.uwo.ca\]](#)
- [3. rsc.org \[rsc.org\]](#)
- [4. mt.com \[mt.com\]](#)
- [5. Everything You Need to Know About ATR-FTIR Spectroscopy \[specac.com\]](#)
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